Epitestosterone, propionate is a derivative of epitestosterone, which is the 17-alpha isomer of testosterone. It is synthesized from pregnenolone through the delta-5 steroid pathway and is notable for its role as an antiandrogen in various tissues. The compound is classified under androgens and derivatives, specifically falling within the category of steroid hormones that influence masculine characteristics and physiological functions in humans. Epitestosterone serves as a marker for monitoring anabolic steroid abuse due to its presence alongside testosterone in the body, with a typical testosterone to epitestosterone ratio utilized in doping tests .
The synthesis of epitestosterone, propionate typically involves the esterification of epitestosterone with propionic anhydride or propionic acid. This process can be carried out under inert gas conditions to prevent oxidation or unwanted reactions.
Epitestosterone has a molecular formula of and a molecular weight of approximately 288.4244 g/mol. Its structure features a steroid framework typical of androgens, with specific functional groups that define its activity.
Epitestosterone can undergo several chemical reactions typical of steroid compounds:
Epitestosterone functions primarily as an antiandrogen by displacing androgens from their receptors in target tissues such as the prostate. It inhibits the conversion of testosterone into dihydrotestosterone by blocking the enzyme 5-alpha-reductase.
Epitestosterone, propionate has several scientific uses:
Epitestosterone (17α-hydroxy-4-androstene-3-one) is the 17α-epimer of testosterone, synthesized primarily through enzymatic reduction of androstenedione. The key catalyst is 17α-hydroxysteroid dehydrogenase (17α-Hydroxysteroid Dehydrogenase), a member of the aldo-keto reductase superfamily (AKR1C21 in rodents, with human homologs). This enzyme utilizes nicotinamide adenine dinucleotide phosphate (NADPH) as a cofactor to reduce the 17-keto group of androstenedione, yielding epitestosterone [3] [9]. Unlike testosterone biosynthesis (catalyzed by 17β-hydroxysteroid dehydrogenase type 3), epitestosterone formation is irreversible under physiological conditions, preventing interconversion between the epimers [1] [3].
Tissue-specific expression dictates epitestosterone production. The kidney demonstrates high 17α-Hydroxysteroid Dehydrogenase activity in mice, while the liver contributes minimally. In humans, epitestosterone synthesis occurs in gonads, adrenal glands, and peripheral tissues, though the dominant isoforms remain under investigation [3] [6]. Substrate specificity studies reveal that 17α-Hydroxysteroid Dehydrogenase also catalyzes the reduction of other Δ⁴-3-ketosteroids:
Table 1: Substrate Specificity and Kinetic Parameters of 17α-Hydroxysteroid Dehydrogenase
Substrate | Km (μM) | Vmax (μmol/min) | Vmax/Km | Primary Product |
---|---|---|---|---|
Androstenedione (4-Dione) | 0.4 | 0.3 | 0.7 | Epitestosterone |
Androsterone | 0.9 | 0.3 | 0.3 | 5α-Androstane-3α,17α-diol |
Dehydroepiandrosterone | 3.5 | 0.4 | 0.1 | 5-Androstene-3β,17α-diol |
Dihydrotestosterone | 2.0 | 0.7 | 0.3 | 5α-Androstane-3α,17β-diol (via 3α-HSD activity) |
Human 17α-Hydroxysteroid Dehydrogenase activity likely resides within the aldo-keto reductase 1C (Aldo-Keto Reductase 1C) family, particularly Aldo-Keto Reductase 1C3 (17β-Hydroxysteroid Dehydrogenase type 5), known for its bidirectional 17β/17α-Hydroxysteroid Dehydrogenase activity and preference for NADPH [9]. However, definitive assignment to a single human isoform is complicated by functional redundancy and overlapping substrate preferences among Aldo-Keto Reductase 1C enzymes (Aldo-Keto Reductase 1C1, Aldo-Keto Reductase 1C2, Aldo-Keto Reductase 1C3, Aldo-Keto Reductase 1C4) [3] [9].
The enzymatic regulation involves:
Crucially, epitestosterone biosynthesis is uncoupled from testosterone secretion. Exogenous testosterone administration does not elevate epitestosterone levels, forming the biochemical basis for the testosterone/epitestosterone ratio test (>6 suggests doping) in sports [1] [2]. This independence arises because epitestosterone is synthesized directly from precursors like androstenedione, bypassing testosterone as an intermediate [1] [3].
The propionate esterification of epitestosterone at the 17α-hydroxy group enhances lipid solubility, prolonging its half-life and bioavailability. Once hydrolyzed by tissue esterases to free epitestosterone, it exerts its biological effects.
Epitestosterone acts as a competitive antagonist at the androgen receptor. Despite structural similarity to testosterone (differing only in the stereochemistry at C17), epitestosterone exhibits markedly reduced binding affinity for the androgen receptor ligand-binding domain. Thermodynamic studies suggest unfavorable conformational changes upon epitestosterone binding prevent proper co-activator recruitment and transactivation [1] [10].
Key interactions include:
This weak binding enables epitestosterone to antagonize testosterone and dihydrotestosterone action:
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5